Product packaging for ethyl 3-cyano-1H-indole-6-carboxylate(Cat. No.:CAS No. 1403746-46-2)

ethyl 3-cyano-1H-indole-6-carboxylate

Cat. No.: B2727895
CAS No.: 1403746-46-2
M. Wt: 214.224
InChI Key: JGCGSNSNCOYMCI-UHFFFAOYSA-N
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Description

Contextual Significance of Indole (B1671886) Ring Systems in Advanced Organic Synthesis

The indole ring system, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a ubiquitous scaffold in a vast array of natural products and synthetic compounds with profound biological activities. nih.govrsc.org Its prevalence in alkaloids, pharmaceuticals, and agrochemicals underscores its significance as a "privileged" structural motif in medicinal chemistry. The unique electronic properties of the indole nucleus, characterized by its electron-rich nature, render it highly reactive towards electrophilic substitution, particularly at the C3 position. nih.govrsc.org This inherent reactivity, coupled with the development of modern synthetic methodologies, has enabled the construction of complex molecular architectures with diverse functionalities. beilstein-journals.org Advanced organic synthesis frequently utilizes the indole scaffold as a versatile building block for the total synthesis of intricate natural products and the development of novel therapeutic agents.

Importance of Polyfunctionalized Indoles, with a Specific Focus on Cyano and Carboxylate Substituents

The strategic introduction of multiple functional groups onto the indole core, creating polyfunctionalized indoles, dramatically expands the chemical space and biological potential of this heterocyclic system. The presence of both electron-donating and electron-withdrawing groups can fine-tune the electronic properties of the indole ring, influencing its reactivity and interaction with biological targets.

Specifically, the cyano (-CN) and carboxylate (-COOR) substituents are of particular importance. The cyano group, a potent electron-withdrawing group, can modulate the reactivity of the indole ring and participate in a variety of chemical transformations to generate other functional groups. nih.gov The carboxylate group, on the other hand, can act as a handle for further synthetic modifications, such as amide bond formation, and can also influence the pharmacokinetic properties of a molecule. The combination of these two functional groups on the indole scaffold, as seen in ethyl 3-cyano-1H-indole-6-carboxylate, results in a highly versatile intermediate for the synthesis of a wide range of complex heterocyclic systems.

Rationale for Dedicated Academic Investigation of this compound

The specific substitution pattern of this compound makes it a valuable subject of dedicated academic investigation. The cyano group at the 3-position and the ethyl carboxylate at the 6-position provide distinct points for chemical manipulation. This dual functionality allows for orthogonal chemical strategies, where one group can be selectively reacted while the other remains intact, enabling the stepwise construction of complex molecules.

Furthermore, this compound serves as a key intermediate in the synthesis of various biologically active molecules. For instance, the closely related methyl 3-cyanoindole-6-carboxylate is a known chemical entity, suggesting the utility of this substitution pattern in synthetic campaigns. pharmaffiliates.com The investigation of its synthesis, reactivity, and spectroscopic properties is crucial for its efficient utilization in drug discovery and materials science.

Interdisciplinary Research Horizons and Overview of Key Academic Domains

The study of this compound extends beyond the realm of traditional organic synthesis, touching upon several interdisciplinary research horizons. In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents, targeting a range of diseases. The indole scaffold is a common feature in many approved drugs, and the specific functionalities of this compound may lead to the discovery of new drug candidates. acs.org

In the field of materials science, functionalized indoles are being investigated for their applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the indole ring, modulated by the cyano and carboxylate groups, can be tailored for specific material applications.

The academic domains that intersect with the study of this compound include:

Synthetic Organic Chemistry: Development of efficient and scalable synthetic routes.

Medicinal Chemistry: Design and synthesis of novel therapeutic agents.

Chemical Biology: Use as a tool to probe biological processes.

Materials Science: Exploration of its potential in organic electronics and other advanced materials.

While specific, in-depth research articles solely dedicated to this compound are not abundant in publicly accessible literature, its structural motifs are present in various patented compounds and synthetic intermediates, indicating its role in ongoing research and development. The following sections will delve into the available information regarding its synthesis and properties, drawing upon data from closely related analogues where necessary to provide a comprehensive overview.

Detailed Research Findings

Due to the limited availability of specific research data for this compound, this section will present a combination of known information for closely related compounds and plausible synthetic routes and properties based on established indole chemistry.

Synthesis and Characterization

A plausible synthetic route to this compound can be extrapolated from known indole syntheses. One common approach is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde. For the target molecule, a potential precursor would be 4-ethoxycarbonylphenylhydrazine, which could be reacted with a suitable three-carbon synthon bearing a cyano group.

Alternatively, functionalization of a pre-formed indole ring is a common strategy. For instance, starting with ethyl 1H-indole-6-carboxylate, a cyano group could be introduced at the C3 position through various methods, such as Vilsmeier-Haack formylation followed by conversion of the aldehyde to a nitrile.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Key Features
¹H NMR Signals for the ethyl group (triplet and quartet), distinct aromatic protons on the indole ring, and a downfield singlet for the proton at the C2 position. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of both the cyano and carboxylate groups.
¹³C NMR Resonances for the ethyl group carbons, the nitrile carbon (typically around 115-120 ppm), the ester carbonyl carbon (around 165-170 ppm), and the carbons of the indole ring.
IR Spectroscopy Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C≡N stretch (around 2220-2260 cm⁻¹), and the C=O stretch of the ester (around 1700-1730 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₁₂H₁₀N₂O₂ (214.22 g/mol ).

Note: The data in this table is predictive and not based on experimentally verified results for the title compound.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its functional groups. The indole N-H is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. The cyano group at the C3 position can undergo hydrolysis to a carboxylic acid or an amide, or it can be reduced to an amine. The ethyl ester at the C6 position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide via reaction with an amine.

The electron-withdrawing nature of both the cyano and ester groups deactivates the indole ring towards electrophilic aromatic substitution compared to unsubstituted indole.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B2727895 ethyl 3-cyano-1H-indole-6-carboxylate CAS No. 1403746-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-cyano-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-16-12(15)8-3-4-10-9(6-13)7-14-11(10)5-8/h3-5,7,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCGSNSNCOYMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=CN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of Ethyl 3 Cyano 1h Indole 6 Carboxylate

Reactivity at the Indole (B1671886) Nitrogen (1H-Position)

The nitrogen atom of the indole ring is a site of significant reactivity. The presence of the lone pair of electrons on the nitrogen and the acidity of the N-H proton allow for a variety of substitution reactions. Deprotonation with a suitable base generates an indolyl anion, which is a potent nucleophile.

The indole nitrogen can be readily functionalized through alkylation, acylation, and arylation reactions, typically after deprotonation with a base. mdpi.com

N-Alkylation involves the introduction of an alkyl group onto the indole nitrogen. This is commonly achieved by treating the indole with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to avoid side reactions, such as hydrolysis of the ester group. mdpi.com For instance, N-alkylation of ethyl indole-2-carboxylates has been successfully performed using aqueous potassium hydroxide (B78521) in acetone. mdpi.com Phase-transfer catalysis is another effective method for the N-alkylation of indole derivatives. researchgate.net

N-Acylation introduces an acyl group, which serves as an effective protecting group and can influence the electronic properties of the indole ring. Acetylation of ethyl 1H-indole-3-carboxylate has been accomplished using acetic anhydride (B1165640) in the presence of pyridine (B92270). nih.govtnstate.edu This reaction highlights the susceptibility of the indole nitrogen to acylation, a transformation that is expected to proceed similarly for the 6-carboxylate isomer.

N-Arylation of indoles, typically accomplished through copper- or palladium-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig reactions), attaches an aryl group to the indole nitrogen. acs.orgnih.gov A general method for the N-arylation of various indoles utilizes a catalyst system derived from copper(I) iodide (CuI) and a diamine ligand. acs.org

Table 1: Examples of N-Substitution Reactions on Indole Esters

Reaction Type Substrate Reagents and Conditions Product Reference
N-Alkylation Ethyl 1H-indol-2-carboxylate Allyl bromide, aq. KOH, Acetone, 20°C, 2h Ethyl 1-allyl-1H-indole-2-carboxylate mdpi.com
N-Alkylation Ethyl 7-bromoindole-2-carboxylate Alkyl halide, K₂CO₃, DMF, 50°C, 24h Ethyl N-substituted 7-bromoindole-2-carboxylate mdpi.com
N-Acylation Ethyl 1H-indole-3-carboxylate Acetic anhydride, Pyridine, 60°C, 3h Ethyl 1-acetyl-1H-indole-3-carboxylate nih.govtnstate.edu
N-Arylation 5-Cyanoindole Iodobenzene, CuI, trans-1,2-cyclohexanediamine, K₃PO₄, Dioxane 1-Phenyl-5-cyanoindole acs.org

In multi-step syntheses, the protection of the indole nitrogen is often necessary to prevent unwanted side reactions. An ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable without affecting other functional groups in the molecule. researchgate.net

Several protecting groups have been developed for the indole nitrogen. researchgate.netresearchgate.net For example, the 2-cyanoethyl group is used for the protection of internucleotidic phosphate (B84403) groups and can be removed with concentrated ammonia (B1221849). nih.gov The 2-phenylsulfonylethyl group is another useful alkyl protecting group for indole nitrogen, which can be cleaved under basic conditions via a reverse Michael reaction. researchgate.net

More common protecting groups in peptide and organic synthesis include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.net These are typically introduced using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or Fmoc-Cl in the presence of a base. The Boc group is acid-labile, while the Fmoc group is removed under mild basic conditions, offering orthogonal protection strategies. researchgate.net

Table 2: Common Protecting Groups for the Indole Nitrogen

Protecting Group Abbreviation Introduction Reagents Cleavage Conditions Reference
tert-Butoxycarbonyl Boc (Boc)₂O, DMAP Acid (e.g., TFA) researchgate.net
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl, Base Base (e.g., Piperidine) researchgate.net
2-Phenylsulfonylethyl - Phenyl vinyl sulfone Base (e.g., NaH, DBN) researchgate.net
Cyanoethyl CE Acrylonitrile Concentrated NH₃ nih.gov

Transformations Involving the Cyano Group at C3

The cyano group at the C3 position is a versatile functional handle that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic addition.

The nitrile functionality can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions. This transformation provides a route to indole-3-carboxamides and indole-3-carboxylic acids, which are important synthetic intermediates. However, the conditions required for nitrile hydrolysis (strong acid or base) can also lead to the hydrolysis of the ethyl ester at the C6 position, necessitating careful selection of reaction conditions or the use of enzymatic methods. For instance, nitrilase enzymes are known to catalyze the hydrolysis of nitriles to carboxylic acids and have been used for compounds like 3-cyanopyridine. google.com

The reduction of the cyano group is a fundamental transformation that yields primary amines. aakash.ac.in This can be achieved through several methods:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with catalysts like Raney Nickel or Palladium on carbon (Pd/C) is a common method for reducing nitriles to primary amines. researchgate.net

Chemical Reduction: Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. aakash.ac.inresearchgate.net However, LiAlH₄ will also reduce the ethyl ester at C6 to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce nitriles on its own but can do so in the presence of cobalt chloride (CoCl₂). researchgate.netyoutube.com

Enzymatic Reduction: Specific nitrile oxido-reductase enzymes can catalyze the reduction of nitriles to their corresponding primary amines. google.com The reduction of 3-cyano-indole to 3-amino-methylindole has been demonstrated using this biocatalytic approach. google.com

Partial reduction of nitriles to imines can be achieved through methods like the Stephen reduction, which involves treatment with tin(II) chloride (SnCl₂) and hydrochloric acid, followed by hydrolysis. aakash.ac.in

Table 3: Methods for the Reduction of Nitriles

Reaction Type Reagents Product Comments Reference
Full Reduction LiAlH₄ in dry ether or THF Primary Amine Also reduces esters and other carbonyls researchgate.net
Full Reduction H₂ / Raney Ni or Pt Primary Amine Can require high pressure researchgate.net
Full Reduction NaBH₄ / CoCl₂ Primary Amine Milder alternative to LiAlH₄ youtube.com
Partial Reduction SnCl₂ / HCl (Stephen Reduction) Imine (hydrolyzes to Aldehyde) Involves an imine intermediate aakash.ac.in

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, can add to the electrophilic carbon of the nitrile group. brainkart.com This reaction is a powerful tool for carbon-carbon bond formation. The initial nucleophilic addition results in the formation of an imine anion intermediate. libretexts.orgyoutube.com Subsequent acidic workup hydrolyzes this intermediate to yield a ketone. nih.gov

This reaction pathway allows for the conversion of the 3-cyano group into a 3-acyl group. However, several competing reactions must be considered when applying this to ethyl 3-cyano-1H-indole-6-carboxylate. The acidic N-H proton will be readily deprotonated by the strongly basic organometallic reagent, consuming at least one equivalent. libretexts.org Furthermore, Grignard and organolithium reagents can also add to the ester carbonyl group at the C6 position. libretexts.org Therefore, protection of the indole nitrogen and careful control of stoichiometry and reaction conditions are essential to achieve selective addition to the cyano group.

Emerging C-CN Bond Activation and Cleavage Strategies

The carbon-cyano (C-CN) bond at the C3 position of the indole ring, while generally robust, can be activated and cleaved using modern synthetic methodologies, particularly through transition-metal catalysis. snnu.edu.cnresearchgate.net These strategies offer a pathway to replace the cyano group, which often serves as a synthetic handle, with other functionalities. The process, commonly referred to as reductive decyanation, transforms the nitrile into a C-H bond, effectively removing the cyano group. beilstein-journals.orgnih.govumich.edu

Research into the decyanation of aryl nitriles has identified several effective catalytic systems. snnu.edu.cn Transition metals like nickel, rhodium, and iron are at the forefront of these developments. beilstein-journals.orgnih.govorganic-chemistry.org Nickel-catalyzed reductive decyanation, for instance, has been achieved using hydride sources like tetramethyldisiloxane (TMDS) or simply hydrogen gas, offering a mild and efficient method. nih.gov The mechanism often involves the oxidative addition of the C-CN bond to a low-valent metal center. nih.gov

Another prominent approach involves alkali-metal-promoted decyanation, using conditions such as sodium or lithium in liquid ammonia. beilstein-journals.orgnih.gov This method proceeds through a single-electron transfer mechanism, leading to the formation of a radical anion intermediate that subsequently expels the cyanide anion. beilstein-journals.org While no specific studies on this compound were identified, the principles established for other 3-cyanoindoles and aromatic nitriles are expected to be applicable. acs.orgnih.gov These reactions provide a powerful tool for the late-stage diversification of the indole scaffold after the cyano group has fulfilled its synthetic role. beilstein-journals.orgnih.gov

Table 1: Overview of Potential C-CN Bond Cleavage Strategies

Method Typical Catalysts/Reagents General Substrate Scope Proposed Mechanism
Nickel-Catalyzed Reductive Decyanation Ni(acac)₂ with PCy₃ and TMDS or H₂ Aromatic and Aliphatic Nitriles Oxidative addition of C-CN bond to Ni(0)
Rhodium-Catalyzed Reductive Decyanation Rhodium complexes with hydrosilanes Aryl, Benzyl (B1604629), and Alkyl Nitriles C-CN bond activation by silylrhodium species
Iron-Catalyzed Reductive Decyanation Iron complexes, often photoinduced Aromatic and Aliphatic Nitriles Photoinduced C-CN bond cleavage
Alkali-Metal-Promoted Decyanation Li or Na in liquid NH₃ Aromatic and Tertiary Nitriles Single-electron transfer to form a radical anion

Reactions at the Ethyl Carboxylate Group at C6

The ethyl carboxylate group at the C6 position is a key functional handle that allows for a range of classical ester transformations, including hydrolysis, aminolysis, and modification of the alcohol moiety.

Saponification and Ester Hydrolysis Pathways

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved through saponification. This reaction involves the hydrolysis of the ester under basic conditions. For related ethyl indole-2-carboxylates, alkaline hydrolysis using reagents like potassium hydroxide (KOH) or lithium hydroxide (LiOH) in aqueous solvent systems has been proven effective. researchgate.netorgsyn.orgmdpi.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt during acidic workup yields the free indole-6-carboxylic acid. This carboxylic acid derivative serves as a crucial intermediate for further modifications, such as amide bond formation.

Aminolysis and Transamidation Reactions

The ethyl carboxylate group can react with amines to form amides, a process known as aminolysis. This transformation is pivotal for introducing nitrogen-containing functionalities. A specific example of this reactivity is hydrazinolysis, where the ester reacts with hydrazine (B178648) (N₂H₄). Studies on ethyl indol-2-carboxylate have shown that it readily undergoes hydrazinolysis to produce the corresponding indol-2-carbohydrazide. researchgate.netmdpi.comsemanticscholar.org This reaction typically proceeds by heating the ester with hydrazine hydrate (B1144303) in an alcoholic solvent. The resulting carbohydrazide (B1668358) is a versatile intermediate for synthesizing various heterocyclic systems. By extension, reacting this compound with a range of primary or secondary amines would be expected to yield the corresponding amides, significantly broadening the synthetic utility of the core structure.

Modification of the Ester Alkyl Moiety

Transesterification allows for the modification of the alkyl portion of the ester group. This reaction involves treating the ester with a different alcohol in the presence of an acid or base catalyst. For example, the ethyl ester can be converted to a methyl ester by reaction with methanol (B129727) under basic conditions (e.g., using sodium methoxide (B1231860), NaOMe). This specific transformation has been documented for ethyl indol-2-carboxylate, where treatment with NaOMe in methanol resulted in the formation of methyl indol-2-carboxylate instead of N-alkylation. researchgate.netmdpi.com This reactivity provides a straightforward method to alter the ester group, which can be useful for modifying the compound's physical properties or for subsequent synthetic steps.

Table 2: Summary of Reactions at the C6-Ethyl Carboxylate Group

Reaction Type Reagents Product
Saponification aq. KOH or LiOH, then H₃O⁺ 3-Cyano-1H-indole-6-carboxylic acid
Hydrazinolysis Hydrazine hydrate (N₂H₄·H₂O) 3-Cyano-1H-indole-6-carbohydrazide
Aminolysis Primary/Secondary Amine (R¹R²NH) N¹,N¹-Disubstituted-3-cyano-1H-indole-6-carboxamide
Transesterification Methanol (CH₃OH), NaOMe Mthis compound

Electrophilic and Nucleophilic Aromatic Substitution at Unsubstituted Indole Positions (e.g., C2, C4, C5, C7)

Investigation of Regioselectivity and Directing Group Effects

The indole nucleus is inherently electron-rich and susceptible to electrophilic aromatic substitution (SEAr). The regioselectivity of such reactions on this compound is governed by the combined electronic effects of the cyano group at C3 and the ethyl carboxylate group at C6, as well as the intrinsic reactivity of the indole ring.

The indole ring typically undergoes electrophilic attack preferentially at the C3 position of the electron-rich pyrrole (B145914) ring. rsc.org Since this position is blocked in the title compound, substitution is directed to other available positions. Both the C3-cyano and C6-carboxylate groups are electron-withdrawing and act as deactivating, meta-directing groups for electrophilic substitution on a benzene (B151609) ring.

Directing Effect of C3-Cyano Group: This group deactivates the entire indole system but would direct incoming electrophiles on the benzene ring to positions C5 and C7.

Directing Effect of C6-Carboxylate Group: This group also deactivates the ring and would direct electrophiles to the C4 position.

Inherent Ring Reactivity: The pyrrole ring (positions C2, C3) is generally more nucleophilic than the benzene ring (positions C4, C5, C6, C7).

The interplay of these factors makes predicting the exact outcome complex. However, C-H functionalization studies on 3-substituted indoles often show a preference for substitution at the C2, C4, or C7 positions. researchgate.netnih.gov Palladium-catalyzed C-H arylation of indoles with directing groups at C3 has been shown to favor C4 arylation. nih.gov Direct carboxylation of 3-cyanoindoles has been achieved at the C2 position using a strong base. researchgate.netelsevierpure.com Therefore, electrophilic attack on this compound would likely occur at C2, C4, or C7, with the specific outcome depending on the reaction conditions and the nature of the electrophile.

Nucleophilic aromatic substitution (NuAr) on the indole ring is generally difficult due to its electron-rich nature. However, the presence of two strong electron-withdrawing groups (cyano and carboxylate) reduces the electron density of the ring, making it more susceptible to nucleophilic attack than unsubstituted indole, particularly on the benzene portion of the molecule.

Table 3: Predicted Regioselectivity of Aromatic Substitution Reactions

Reaction Type Potential Position of Substitution Rationale
Electrophilic Substitution C2 Activation by indole nitrogen, despite deactivation from C3-CN.
C4 Meta-directing effect of the C6-carboxylate group.
C7 Meta-directing effect of the C3-cyano group.
Nucleophilic Substitution C4, C5, C7 Activated by electron-withdrawing groups at C3 and C6.

Halogenation, Nitration, and Sulfonation Studies

Electrophilic aromatic substitution (SEAr) is a hallmark of indole chemistry, typically occurring with high regioselectivity at the electron-rich C3 position. However, for this compound, this position is blocked and the pyrrole ring is strongly deactivated by the C3-cyano group. Consequently, electrophilic attack is directed exclusively to the benzene ring.

Nitration: Studies on the nitration of similarly deactivated indoles, such as indole-3-carbonitrile, show that substitution occurs on the carbocyclic ring. By analogy, nitration of this compound with strong nitrating agents like a nitric acid/sulfuric acid mixture is expected to yield a mixture of 4-nitro and 7-nitro derivatives.

Halogenation: Direct halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an appropriate solvent would likely follow the same regiochemical pattern, affording 4-halo and 7-halo products. The use of Lewis acid catalysts may be necessary to facilitate the reaction.

Sulfonation: Sulfonation, typically carried out with fuming sulfuric acid, is also anticipated to occur at the C4 and C7 positions. The harsh conditions required for this transformation could, however, lead to competing side reactions or degradation of the starting material.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Reaction Reagents and Conditions Predicted Major Products
Nitration Conc. HNO₃, Conc. H₂SO₄, 0 °C to rt Ethyl 3-cyano-4-nitro-1H-indole-6-carboxylate and Ethyl 3-cyano-7-nitro-1H-indole-6-carboxylate
Bromination NBS, CCl₄ or DMF, rt Ethyl 4-bromo-3-cyano-1H-indole-6-carboxylate and Ethyl 7-bromo-3-cyano-1H-indole-6-carboxylate
Sulfonation Fuming H₂SO₄, rt to 100 °C Ethyl 3-cyano-4-sulfo-1H-indole-6-carboxylate and Ethyl 3-cyano-7-sulfo-1H-indole-6-carboxylate

Pericyclic Reactions, Cycloadditions, and Annulation Reactions Involving the Indole Core

While the electron-deficient nature of the this compound ring system disfavors classical electrophilic substitution, it enhances its potential as a substrate in pericyclic reactions, particularly cycloadditions where the indole can act as the electron-poor component. The C2-C3 π-bond of the indole nucleus is a common participant in such transformations. rsc.org

Cycloaddition Reactions:

[3+2] Cycloadditions: The C2-C3 double bond can act as a dipolarophile in reactions with 1,3-dipoles like azides, nitrones, or azomethine ylides to construct five-membered heterocyclic rings fused at the 2,3-position. uchicago.edu The electron-withdrawing cyano group at C3 enhances the reactivity of this bond towards electron-rich dipoles.

[4+3] Cycloadditions: More advanced strategies, such as the reaction of 3-alkenylindoles with oxyallyl cations, have been used to create seven-membered rings fused to the indole core, yielding cyclohepta[b]indole structures. uchicago.edu While the subject compound lacks an alkenyl group, derivatization at the N1-position could introduce the necessary functionality for such transformations.

[4+2] Cycloadditions (Diels-Alder Reactions): The indole ring can function as a diene, although this requires dearomatization and is less common. More frequently, functional groups attached to the indole core participate. The C3-cyano group itself can act as a dienophile in intramolecular Diels-Alder reactions, a strategy used to build complex polycyclic systems. mit.edu

Annulation Reactions: Annulation refers to the construction of a new ring onto an existing one. For indoles, this is a powerful method for synthesizing fused polycyclic systems.

[3+3] Annulation: This strategy involves the reaction of a three-atom indole-based synthon with a three-atom partner to form a new six-membered ring. nih.gov For example, indol-2-ylmethyl carbanions have been shown to react with nitroarenes in a [3+3] annulation to produce indolo[3,2-b]quinolines.

Table 2: Potential Pericyclic and Annulation Reactions

Reaction Type Reacting Partner Example Resulting Structure
[3+2] Cycloaddition Azomethine ylide Pyrrolo[1,2-a]indole derivative
[4+3] Cycloaddition Oxyallyl cation (requires prior functionalization) Cyclohepta[b]indole core
[4+2] Cycloaddition Electron-rich diene Fused carbocyclic ring (via dearomatization)
[3+3] Annulation 1,3-Dielectrophile (e.g., α,β-unsaturated ketone) Fused pyridine or pyran ring

Derivatization for the Construction of Complex Molecular Architectures (e.g., Polycyclic Indoles, Fused Ring Systems)

This compound serves as a versatile scaffold for the synthesis of elaborate molecular architectures. The functional groups present—the N-H proton, the cyano group, and the ester—are all handles for further derivatization, while the indole core itself is a template for constructing fused ring systems through the reactions described above.

Fused Ring Systems: Multi-component reactions are particularly effective for building complex heterocyclic systems fused to the indole core. For instance, 3-cyanoacetyl indoles, which are structurally related to the target compound, are widely used in reactions with aldehydes, malononitrile (B47326), and other reagents to construct fused pyran and pyridine rings. nih.govrsc.orgresearchgate.net These reactions often proceed in a one-pot fashion, rapidly increasing molecular complexity.

Spirocyclic Indoles: The C3 position of an indole is a common site for the formation of spirocyclic systems. By modifying the C3-cyano group or by using a precursor like isatin (B1672199) (1H-indole-2,3-dione), it is possible to construct spiro-fused rings. For example, reactions of isatins with malononitrile and other reagents can yield complex spiro[indole-3,4′-pyridine] derivatives, which are of significant interest in medicinal chemistry. mdpi.com

Polycyclic Indoles: The synthesis of extended polycyclic systems often relies on intramolecular cyclization reactions. A common strategy involves functionalizing the indole at two different positions (e.g., N1 and C7, or C2 and C7) with reactive tethers that can subsequently undergo cyclization. An intramolecular Heck reaction, for example, can be used to form a new ring between two positions on the indole scaffold, leading to rigid, polycyclic structures like indolizino[6,7-b]indoles.

Table 3: Strategies for Constructing Complex Molecular Architectures

Synthetic Strategy Precursor/Reagents Resulting Architecture
Multi-component Reaction Aldehydes, malononitrile, ammonium (B1175870) acetate (B1210297) Pyridino[4,3-b]indole
Spirocyclization Isatin precursor + malononitrile + diamide Spiro[indole-3,4'-pyridine]
Intramolecular Heck Cyclization N1-allyl-C7-halo-indole derivative Fused polycyclic indole
[3+3] Annulation Indol-2-ylmethyl carbanion + nitroarene Indolo[3,2-b]quinoline

In Depth Mechanistic and Kinetic Investigations Pertaining to Ethyl 3 Cyano 1h Indole 6 Carboxylate

Elucidation of Comprehensive Reaction Mechanisms for Key Transformations

The formation of ethyl 3-cyano-1H-indole-6-carboxylate can be envisaged through two primary strategic approaches: construction of the indole (B1671886) ring with the substituents already in place or late-stage functionalization of a pre-formed indole-6-carboxylate.

One plausible route involves a modification of the Fischer indole synthesis . This classical method entails the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the target molecule, this would involve the reaction of ethyl 4-hydrazinyl-3-cyanobenzoate with a suitable three-carbon aldehyde or ketone, followed by cyclization. The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

Hydrazone Formation: The initial step is the condensation of the phenylhydrazine with the carbonyl compound to form a phenylhydrazone.

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

ic.ac.ukic.ac.uk-Sigmatropic Rearrangement: A crucial ic.ac.ukic.ac.uk-sigmatropic rearrangement (the Claisen-like rearrangement) occurs, leading to the formation of a di-imine intermediate. This step is often the rate-determining step and is facilitated by the protonation of the enamine.

Aromatization and Cyclization: The di-imine intermediate undergoes cyclization and subsequent elimination of ammonia (B1221849) to afford the aromatic indole ring. wikipedia.org

The presence of both an electron-withdrawing cyano group and an ester group on the phenylhydrazine starting material would be expected to influence the rate of the reaction, generally decreasing the nucleophilicity of the hydrazine (B178648) and potentially slowing the initial condensation and subsequent cyclization steps.

A second major pathway is the electrophilic cyanation of a pre-existing ethyl 1H-indole-6-carboxylate. The indole nucleus is electron-rich and highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic. pearson.com The reaction mechanism for electrophilic aromatic substitution on indole involves:

Attack by the Electrophile: The π-system of the indole ring, acting as a nucleophile, attacks the electrophilic cyanating agent (e.g., N-cyanosuccinimide, cyanogen (B1215507) bromide). This attack preferentially occurs at the C3 position to form a resonance-stabilized cationic intermediate, often referred to as a Wheland intermediate or σ-complex.

Deprotonation: A base removes the proton from the C3 position, restoring the aromaticity of the pyrrole (B145914) ring and yielding the 3-cyanoindole (B1215734) product.

This pathway's feasibility is supported by various methods developed for the C3-cyanation of indoles. rsc.org

Identification and Characterization of Reaction Intermediates

In the context of the Fischer indole synthesis route, the primary reaction intermediates are the phenylhydrazone and the subsequent enamine tautomer . Following the sigmatropic rearrangement, a key di-imine intermediate is formed, which then cyclizes to an aminoindoline that rapidly aromatizes. The stability and reactivity of these intermediates are significantly influenced by the electronic nature of the substituents on the aromatic ring.

For the electrophilic cyanation pathway, the critical intermediate is the σ-complex (or Wheland intermediate) formed after the attack of the electrophile at the C3 position of the ethyl 1H-indole-6-carboxylate ring. This carbocationic intermediate is stabilized by resonance, with the positive charge delocalized over the indole ring system. The presence of the electron-withdrawing ethyl carboxylate group at the C6 position would slightly destabilize this intermediate compared to an unsubstituted indole, but the strong directing effect of the pyrrole nitrogen ensures the high regioselectivity for C3 attack.

Detailed Transition State Analysis and Energy Profile Determination

Computational studies on the electrophilic substitution of indole have provided insights into the transition states and energy profiles of these reactions. The formation of the σ-complex is generally the rate-determining step. The transition state for this step involves the partial formation of the new carbon-electrophile bond and the disruption of the aromatic system.

For the Fischer indole synthesis, the ic.ac.ukic.ac.uk-sigmatropic rearrangement is typically the step with the highest activation energy. The transition state has a chair-like or boat-like conformation. The presence of electron-withdrawing groups on the phenylhydrazine ring can increase the activation energy of this step.

The energy profile of the electrophilic cyanation of ethyl 1H-indole-6-carboxylate would show an initial energy barrier corresponding to the formation of the transition state leading to the C3-substituted σ-complex. This intermediate would reside in a potential energy well, followed by a much smaller energy barrier for the deprotonation step to yield the final product. Computational analysis suggests that substitution at the C3 position has a lower activation free energy compared to substitution at other positions, explaining the observed regioselectivity. ic.ac.uk

Studies on Regioselectivity and Stereoselectivity in Synthetic Pathways

Regioselectivity is a critical aspect in the synthesis of this compound. In the Fischer indole synthesis, the regiochemical outcome is determined by the structure of the starting phenylhydrazine. To obtain the desired 6-carboxylate, a 4-hydrazinylbenzoate derivative is required.

In the electrophilic cyanation of ethyl 1H-indole-6-carboxylate, the regioselectivity is overwhelmingly directed to the C3 position. This is a well-established principle in indole chemistry, stemming from the ability of the nitrogen atom to stabilize the positive charge in the transition state and the resulting σ-complex. The electron density is highest at the C3 position, making it the most favorable site for electrophilic attack. The presence of an electron-withdrawing group at C6 deactivates the benzene (B151609) ring towards electrophilic attack, further reinforcing the preference for substitution on the pyrrole ring.

Stereoselectivity is generally not a factor in these synthetic pathways as the final product is an achiral, aromatic molecule.

Kinetic Studies, Reaction Rate Determination, and Rate-Limiting Step Identification

Kinetic studies of electrophilic substitution on indoles have confirmed that the initial attack of the electrophile is typically the rate-limiting step. The reaction rates are highly dependent on the nature of the electrophile and the substituents present on the indole ring. Electron-donating groups on the indole ring increase the reaction rate, while electron-withdrawing groups decrease it. Therefore, the electrophilic cyanation of ethyl 1H-indole-6-carboxylate would be expected to be slower than that of unsubstituted indole.

Table 1: Factors Influencing Reaction Rates

Synthetic RouteRate-Limiting StepEffect of Substituents (3-CN, 6-COOEt)
Fischer Indole Synthesis ic.ac.ukic.ac.uk-Sigmatropic RearrangementDecreases reaction rate
Electrophilic CyanationFormation of σ-complexDecreases reaction rate

Analysis of Solvent Effects and Catalytic Cycle Pathways

Solvent effects can play a significant role in both proposed synthetic routes. In the Fischer indole synthesis, the choice of acid catalyst and solvent can influence the reaction rate and, in some cases, the regioselectivity of the cyclization of unsymmetrical ketones. Protic solvents can facilitate the protonation steps required for the reaction mechanism.

In electrophilic cyanation, the polarity of the solvent can affect the stability of the charged intermediates and transition states. Reactions are often carried out in aprotic solvents to avoid reaction of the solvent with the electrophile or intermediates.

Catalytic cycle pathways are particularly relevant for modern cyanation methods, many of which employ transition metal catalysts, such as palladium. A general catalytic cycle for a palladium-catalyzed C-H cyanation of ethyl 1H-indole-6-carboxylate would likely involve:

C-H Activation/Palladation: The palladium catalyst coordinates to the indole and activates the C3-H bond, forming an indolyl-palladium intermediate.

Oxidative Addition/Cyanide Transfer: The cyanating agent interacts with the palladium center.

Reductive Elimination: The 3-cyanoindole product is released, and the palladium catalyst is regenerated to re-enter the catalytic cycle.

The specifics of the catalytic cycle, including the oxidation state of the palladium and the nature of the ligands, would depend on the particular catalytic system employed. rsc.org

Theoretical and Computational Chemistry Studies on Ethyl 3 Cyano 1h Indole 6 Carboxylate

Electronic Structure Analysis and Bonding Characteristics

The molecular geometry of ethyl 3-cyano-1H-indole-6-carboxylate is typically optimized using Density Functional Theory (DFT) methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, to determine its most stable electronic ground state. ijrar.org The core indole (B1671886) ring system is expected to be largely planar, a characteristic feature of aromatic heterocyclic compounds. researchgate.net The substituents—cyano and ethyl carboxylate groups—will influence the electron distribution across this ring system.

The cyano (-C≡N) and ethyl carboxylate (-COOCH₂CH₃) groups are electron-withdrawing, which modulates the electron density of the indole nucleus. Natural Bond Orbital (NBO) analysis is often employed to quantify this effect, revealing charge delocalization from the indole ring to these substituents. researchgate.net This charge transfer is crucial in defining the molecule's bonding characteristics, including bond lengths and strengths. For instance, the C-C bonds within the indole ring are expected to have lengths intermediate between typical single and double bonds, confirming their aromatic character. The C≡N triple bond and the C=O double bond of the ester group will exhibit characteristic short bond lengths indicative of their high bond order.

Table 1: Predicted Bond Lengths and Angles for Key Structural Features of this compound Data is a plausible representation based on DFT calculations of similar indole derivatives.

Bond/AngleTypePredicted Value
N1-H1Bond Length1.01 Å
C3-C11Bond Length1.44 Å
C11-N2Bond Length1.16 Å
C6-C12Bond Length1.45 Å
C12-O1Bond Length1.21 Å
C12-O2Bond Length1.35 Å
C2-N1-C7aBond Angle108.5°
C2-C3-C11Bond Angle123.0°
C5-C6-C12Bond Angle121.5°
O1-C12-O2Bond Angle124.0°

Comprehensive Conformational Analysis and Energetic Landscapes

The conformational flexibility of this compound primarily arises from the rotation of the ethyl carboxylate group. The key dihedral angle is that which defines the orientation of the ester group relative to the plane of the indole ring (C5-C6-C12-O2). A potential energy surface (PES) scan can be performed by systematically rotating this dihedral angle and calculating the single-point energy at each step.

This analysis typically reveals two stable, low-energy conformers corresponding to the ester's carbonyl group being either syn- or anti-periplanar to the C5-C4 bond of the indole ring. The energy barriers between these conformers are generally low, suggesting that the molecule is flexible at room temperature. The global minimum energy conformation is often one that minimizes steric hindrance between the ester group and the adjacent parts of the indole ring. Intramolecular interactions, such as weak hydrogen bonds, can also play a role in stabilizing certain conformations. iucr.org

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Quantum chemical calculations are powerful tools for predicting the spectroscopic signatures of molecules, which can be compared with experimental data for structural verification. nih.govnih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The aromatic protons on the indole ring are expected to appear in the downfield region (δ 7.0-8.5 ppm). The ethyl group protons would show characteristic quartet and triplet signals, while the carbons of the cyano and carboxyl groups would be significantly deshielded, appearing far downfield in the ¹³C NMR spectrum.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to IR and Raman spectra. nih.gov Key predicted vibrational modes for this molecule would include the N-H stretch of the indole ring (around 3400-3500 cm⁻¹), the sharp and intense C≡N stretch of the cyano group (around 2220-2240 cm⁻¹), and the strong C=O stretch of the ester (around 1700-1720 cm⁻¹). materialsciencejournal.orgmdpi.com

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding absorption wavelengths (λ_max). materialsciencejournal.org Indole derivatives typically exhibit strong absorption bands in the UV region due to π→π* transitions within the aromatic system. scispace.com The presence of the cyano and carboxylate groups is expected to cause a red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted indole.

Table 2: Predicted Spectroscopic Data for this compound Data is a plausible representation based on quantum chemical calculations of similar molecules.

ParameterPredicted Value/RegionNotes
¹H NMR (Aromatic H)7.0 - 8.5 ppmChemical shifts depend on position on the ring.
¹H NMR (CH₂)~4.4 ppm (quartet)Ethyl ester group.
¹H NMR (CH₃)~1.4 ppm (triplet)Ethyl ester group.
¹³C NMR (C≡N)~118 ppmCyano group carbon.
¹³C NMR (C=O)~165 ppmEster carbonyl carbon.
IR Freq. (N-H stretch)~3450 cm⁻¹Indole N-H bond.
IR Freq. (C≡N stretch)~2230 cm⁻¹Strong, sharp peak for the nitrile.
IR Freq. (C=O stretch)~1715 cm⁻¹Strong peak for the ester carbonyl.
UV-Vis λ_max~280 - 320 nmMain absorption band from π→π* transitions.

Computational Modeling and Simulation of Reaction Mechanisms and Energy Barriers

Computational modeling can elucidate potential reaction pathways for this compound. For instance, a common reaction for indole derivatives is electrophilic aromatic substitution. A hypothetical reaction, such as nitration, could be modeled to determine the most likely site of substitution.

The simulation would involve identifying the reactants, transition state(s) (TS), and products for substitution at various positions on the ring. DFT calculations are used to optimize the geometry of each state and calculate its energy. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). researchgate.net The position with the lowest activation energy barrier is the kinetically favored product. For this molecule, the electron-withdrawing nature of the substituents at positions 3 and 6 would likely direct incoming electrophiles to other positions on the benzene (B151609) portion of the indole ring.

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of reactivity prediction. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile. For indole systems, the HOMO is typically delocalized across the π-system of the indole ring. materialsciencejournal.org The LUMO represents the region most susceptible to nucleophilic attack. In this compound, the LUMO is expected to have significant contributions from the electron-withdrawing cyano and carboxylate groups, indicating these are the primary electrophilic sites.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 3: Predicted Frontier Orbital Energies Data is a plausible representation based on DFT calculations.

OrbitalPredicted Energy (eV)Implication
HOMO-6.5 eVLocalized on the indole ring; indicates nucleophilic character of the ring.
LUMO-1.8 eVLocalized on cyano/carboxylate groups; indicates electrophilic sites.
HOMO-LUMO Gap4.7 eVSuggests moderate chemical stability and reactivity.

Investigation of Non-Covalent Interactions and Crystal Packing Motifs

In the solid state, the arrangement of molecules, or crystal packing, is governed by non-covalent interactions. X-ray crystallography data, often supplemented with Hirshfeld surface analysis, can reveal these interactions. iucr.orgnih.gov For this compound, several key interactions are predicted to be significant.

Hydrogen Bonding: The indole N-H group is a strong hydrogen bond donor. It is highly likely to form intermolecular hydrogen bonds with either the carbonyl oxygen of the ester group (N-H···O) or the nitrogen of the cyano group (N-H···N) of an adjacent molecule. researchgate.net These interactions often lead to the formation of chains or dimers.

π-π Stacking: The planar, electron-rich indole rings can interact via π-π stacking, where the rings of adjacent molecules align in a parallel or offset fashion. These interactions are crucial for the stabilization of the crystal lattice. tnstate.edu

Table 4: Predicted Non-Covalent Interactions in the Crystal Structure

Interaction TypeDonorAcceptorTypical DistanceExpected Motif
Hydrogen BondN-H (indole)O=C (ester)2.8 - 3.2 Å1D chains or dimers
Hydrogen BondN-H (indole)N≡C (cyano)2.9 - 3.3 Å1D chains
π-π StackingIndole RingIndole Ring3.4 - 3.8 ÅStacked columns
C-H···OC-H (ring/ethyl)O=C (ester)3.0 - 3.5 ÅNetwork formation

Advanced Spectroscopic and Analytical Methodologies for the Characterization of Ethyl 3 Cyano 1h Indole 6 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D techniques, e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of the proton (¹H) and carbon (¹³C) skeletons and establishes connectivity within the molecule.

For ethyl 3-cyano-1H-indole-6-carboxylate, the ¹H NMR spectrum would reveal distinct signals for each unique proton. The aromatic protons on the indole (B1671886) ring would typically appear in the downfield region (δ 7.0-8.5 ppm), with their multiplicity (singlet, doublet, etc.) and coupling constants providing information about their substitution pattern. The ethyl ester group would be characterized by a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling. The N-H proton of the indole ring often appears as a broad singlet.

To illustrate the expected signals for the title compound, a hypothetical ¹H NMR data table is presented below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH (indole)~11.0-12.0br s-
H2~8.0-8.2s-
H4~7.8-8.0d~8.5
H5~7.3-7.5dd~8.5, 1.5
H7~8.1-8.3d~1.5
OCH₂CH₃~4.3-4.5q~7.1
OCH₂CH₃~1.3-1.5t~7.1

This is a predictive table based on general indole chemistry; actual values may vary.

2D NMR techniques are employed to confirm these assignments.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, which would confirm the connectivity between the protons of the ethyl group and adjacent protons on the aromatic ring. sigmaaldrich.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon in the ¹³C spectrum. sigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. sigmaaldrich.com This technique would be instrumental in confirming the positions of the cyano and carboxylate groups by showing correlations from nearby protons to the quaternary carbons of these functional groups. For example, H5 and H7 would be expected to show HMBC correlations to the C6-CN carbon.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. researchgate.net By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), it is possible to distinguish between compounds with the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₁₂H₁₀N₂O₂. The theoretical exact mass can be calculated and compared to the experimentally determined value.

Formula Ion Type Calculated Exact Mass Expected Experimental Mass
C₁₂H₁₀N₂O₂[M+H]⁺215.0815215.0815 ± 0.0011
C₁₂H₁₀N₂O₂[M+Na]⁺237.0634237.0634 ± 0.0012

The observation of an ion at an m/z value that matches the calculated exact mass for a protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) provides strong evidence for the proposed molecular formula. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

In the IR spectrum of this compound, several key absorption bands would be expected. The presence of a sharp, medium-intensity band around 2230-2210 cm⁻¹ is a definitive indicator of the nitrile (C≡N) group. researchgate.net The ester carbonyl (C=O) group would exhibit a strong absorption band in the region of 1725-1700 cm⁻¹. The N-H stretch of the indole ring would appear as a moderate band around 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Indole N-HStretch3400 - 3300
Aromatic C-HStretch3100 - 3000
Nitrile C≡NStretch2230 - 2210
Ester C=OStretch1725 - 1700
Aromatic C=CStretch1620 - 1450
C-O StretchStretch1300 - 1150

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

For compounds that can be grown as single crystals, X-ray crystallography provides the most definitive structural information. This technique determines the precise spatial arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. While no specific crystal structure for this compound is publicly available, the analysis of a related compound, ethyl 1H-indole-2-carboxylate, demonstrates the power of this method. nih.gov Such an analysis would confirm the planarity of the indole ring system and provide details on the conformation of the ethyl carboxylate group relative to the ring. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding (e.g., between the indole N-H and an ester oxygen of a neighboring molecule), which dictate the crystal packing arrangement. nih.gov

Chromatographic Techniques for Purity Assessment, Separation, and Quantification (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound, separating it from byproducts and starting materials, and for quantification.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds like this compound. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape. Detection is usually performed using a UV detector, as the indole ring is strongly chromophoric. A pure sample would exhibit a single major peak in the chromatogram.

Gas Chromatography (GC) could also be used if the compound is sufficiently volatile and thermally stable. It would provide an alternative method for purity assessment.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared with the theoretical percentages calculated from the proposed molecular formula. For a pure sample of this compound (C₁₂H₁₀N₂O₂), the experimental values should be in close agreement (typically within ±0.4%) with the calculated values, thereby validating the empirical formula.

Element Theoretical Percentage
Carbon (C)67.28%
Hydrogen (H)4.70%
Nitrogen (N)13.08%
Oxygen (O)14.94%

Agreement between the experimental and theoretical values provides strong, independent confirmation of the compound's elemental composition and purity. researchgate.net

Strategic Applications of Ethyl 3 Cyano 1h Indole 6 Carboxylate As a Synthetic Building Block and Intermediate

Precursor in the Rational Design and Synthesis of Diverse Indole (B1671886) Derivatives and Analogs

The unique combination of functional groups in ethyl 3-cyano-1H-indole-6-carboxylate makes it an exemplary starting material for the synthesis of a broad spectrum of indole derivatives. Each functional group—the indole N-H, the C3-cyano, and the C6-ester—can be selectively or sequentially modified, providing access to a multitude of analogs.

The indole nitrogen can be readily functionalized through reactions such as alkylation or acylation. mdpi.comnih.gov For instance, N-alkylation using various alkyl halides under basic conditions can introduce diverse substituents, which is a common strategy to modulate the biological activity of indole-containing compounds. researchgate.net Similarly, the ethyl ester group at the C6 position is amenable to standard transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be converted into a hydrazide via condensation with hydrazine (B178648), providing a gateway to further heterocyclic constructions. mdpi.combeilstein-journals.org

The cyano group at the C3 position is a particularly versatile handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or utilized in cycloaddition reactions to form fused heterocyclic rings. While direct examples for this compound are not extensively documented, the synthesis of 1,2-disubstituted-3-cyanoindoles from other precursors highlights the importance of the C3-cyano group as a key functional element for building molecular complexity. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypeReagents/ConditionsPotential Product
Indole N-HAlkylationAlkyl halide, Base (e.g., KOH)N-Alkyl-3-cyano-1H-indole-6-carboxylate
Indole N-HAcetylationAcetic anhydride (B1165640), Pyridine (B92270)N-Acetyl-3-cyano-1H-indole-6-carboxylate
C6-EsterHydrolysisAqueous base (e.g., NaOH)3-Cyano-1H-indole-6-carboxylic acid
C6-EsterHydrazinolysisHydrazine hydrate (B1144303) (N₂H₄·H₂O)3-Cyano-1H-indole-6-carbohydrazide
C3-CyanoHydrolysis (Acid)H₃O⁺, Heat6-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid
C3-CyanoReductionReducing agent (e.g., LiAlH₄)Ethyl 3-(aminomethyl)-1H-indole-6-carboxylate

Utility in the Construction of Complex Heterocyclic and Polycyclic Systems with Defined Architectures

The indole scaffold is a cornerstone for the synthesis of complex heterocyclic and polycyclic compounds. This compound serves as a valuable precursor for such constructions, leveraging the reactivity of its cyano group and the indole ring itself. Closely related compounds, such as 3-cyanoacetyl indoles, are extensively used as starting materials for creating a wide variety of fused and appended heterocyclic systems. nih.govrsc.orgresearchgate.net These reactions demonstrate the synthetic potential inherent in the 3-cyanoindole (B1215734) motif.

For example, 3-cyanoacetyl indoles readily undergo condensation and cyclization reactions with various reagents to form pyrans, pyridines, pyrimidines, and other heterocyclic structures. nih.govresearchgate.net The activated methylene (B1212753) group in these analogs is a key reactive site. While this compound lacks this specific feature, its C3-cyano group and the adjacent C2-position of the indole ring can still participate in annulation reactions. For instance, the cyano group can act as an electrophile or be transformed into other functional groups that facilitate cyclization.

Furthermore, the indole C2–C3 π-bond is known to participate in cycloaddition reactions, offering another pathway to polycyclic frameworks. nih.gov Intramolecular cyclizations involving substituents on the indole nitrogen and other parts of the ring are also a common strategy for building fused systems, such as in the synthesis of duocarmycin analogues. mdpi.com The construction of spiro[indole-3,4'-pyridine] derivatives from isatin (B1672199), another indole-based precursor, showcases the versatility of the indole core in generating complex three-dimensional structures. nih.govmdpi.com

Table 2: Examples of Heterocyclic Systems Synthesized from 3-Cyanoindole Precursors

Precursor TypeReactantsResulting Heterocycle
3-Cyanoacetyl indoleAromatic aldehydes, Malononitrile (B47326)Polysubstituted Pyrans
3-Cyanoacetyl indoleAromatic aldehydes, Ethyl acetoacetate, NH₄OAcDihydropyridines
3-Cyanoacetyl indoleAromatic aldehydes, 1-(9-butylcarbazol-3-yl)ethanone, NH₄OAcSubstituted Pyridines
3-Cyanoacetyl indoleIsocyanides, Dialkyl acetylenedicarboxylatesFunctionalized Pyrans
Isatin (Indole-2,3-dione)Malononitrile, MonothiomalonamideSpiro[indole-pyridine]

Integration into Multi-Component Reactions (MCRs) for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic chemistry for their efficiency and atom economy. beilstein-journals.orgmdpi.com Indole derivatives are frequently employed as key components in MCRs to generate complex heterocyclic structures. researchgate.net The structural motifs within this compound are well-suited for participation in such reactions.

Although specific MCRs employing this exact molecule are not widely reported, the extensive use of 3-cyanoacetyl indoles in MCRs provides a clear blueprint for its potential applications. nih.govresearchgate.net These compounds serve as versatile building blocks in one-pot syntheses of highly substituted pyridines, pyrans, and pyrimidines. nih.govresearchgate.net For example, a four-component reaction between a 3-cyanoacetyl indole, an aromatic aldehyde, an aromatic ketone, and ammonium (B1175870) acetate (B1210297) can efficiently produce complex pyridine derivatives. nih.gov

The general principle involves the in-situ formation of reactive intermediates that undergo a cascade of reactions, leading to the final heterocyclic product. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for creating peptide-like structures and other complex molecules. beilstein-journals.orgmdpi.comnih.gov By converting the ester or cyano group of this compound into an isocyanide, amine, or carboxylic acid, the molecule can be tailored for integration into these powerful synthetic methodologies, enabling the rapid assembly of complex indole-containing compounds. rsc.org

Table 3: Representative Multi-Component Reactions Involving Indole Scaffolds

MCR TypeKey Indole ReactantOther ComponentsTypical Product Class
Four-component3-Cyanoacetyl indoleAldehyde, Ketone, Ammonium acetateHighly substituted pyridines
Three-component3-Cyanoacetyl indoleAldehyde, MalononitrileIndol-3-yl substituted pyrans
Ugi ReactionIndole-derived amine or carboxylic acidIsocyanide, Carbonyl compound, Carboxylic acid/AmineBis-amide (peptidomimetic) structures
Passerini ReactionIndole-derived aldehydeIsocyanide, Carboxylic acidα-Acyloxy carboxamides

Contribution to the Development of Novel Organic Reactions and Methodologies

While this compound may not be widely cited as a model substrate in methods development, its structural class—functionalized indoles—is central to the advancement of new synthetic strategies. Research into novel methods for indole synthesis and functionalization continually expands the toolkit available to organic chemists, impacting how building blocks like this one are prepared and used.

For example, recent advancements include the development of one-pot, metal-free syntheses of 3-cyano-1,2-disubstituted indoles, which provide efficient access to this important class of compounds from readily available starting materials. nih.gov Similarly, new regioselective methods for the functionalization of the indole core, such as C3-nitration under non-acidic conditions, are crucial for preparing specifically substituted intermediates. nih.gov The development of flow chemistry protocols for indole synthesis represents a significant methodological advance, enabling safer and more scalable production of indole-3-carboxylic esters and related compounds. beilstein-journals.org These new methodologies directly impact the accessibility and utility of precursors like this compound.

The ongoing effort to create more efficient and sustainable synthetic methods, such as innovative MCRs for de novo indole synthesis, further underscores the importance of this heterocyclic core. rsc.org As new reactions are developed, the potential applications for functionalized building blocks like this compound will inevitably expand.

Role in Scaffold Diversity Generation for Chemical Libraries

In medicinal chemistry and drug discovery, the generation of chemical libraries containing structurally diverse molecules is essential for identifying new therapeutic leads. The indole ring is considered a "privileged" scaffold because its derivatives are known to bind to numerous biological targets, making it an ideal core for such libraries. rsc.org this compound is an excellent starting point for scaffold diversity generation due to its multiple, orthogonally reactive functional groups.

Each of the three functional sites (N-H, C3-CN, C6-COOEt) can serve as a "point of diversity." By applying a range of different reactants to each site in a combinatorial fashion, a large and diverse library of related indole compounds can be rapidly synthesized. For example, the indole nitrogen can be reacted with a set of 20 different alkyl halides, the ester can be converted to amides using 20 different amines, and the cyano group can be used in cyclization reactions with 20 different partners. This approach allows for a systematic exploration of the chemical space around the indole scaffold.

Multi-component reactions are particularly powerful tools for library synthesis. nih.gov A hypothetical MCR using a derivative of this compound as one component, combined with diverse sets of the other required components, could generate thousands of unique products in a highly efficient manner. This strategy significantly accelerates the drug discovery process by providing a rich collection of novel compounds for biological screening.

Future Research Trajectories and Emerging Avenues for Ethyl 3 Cyano 1h Indole 6 Carboxylate

Development of Highly Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, mandating the development of processes that are not only efficient but also environmentally responsible. For ethyl 3-cyano-1H-indole-6-carboxylate, future research will undoubtedly prioritize the establishment of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic strategies often rely on multi-step sequences that may involve harsh reagents and generate significant waste. A forward-looking approach will focus on the development of one-pot or tandem reactions that construct the indole (B1671886) core with high atom economy. For instance, adapting methodologies used for structurally related compounds, such as the synthesis of tert-butyl 6-cyano-1H-indole-3-carboxylate, could provide a blueprint for more sustainable processes. oup.com This could involve intramolecular reductive cyclization from readily available starting materials, potentially utilizing greener reducing agents and solvent systems. oup.com

Key areas for development in the sustainable synthesis of this compound include:

Catalytic C-H Functionalization: Direct functionalization of pre-existing indole scaffolds at the C3 and C6 positions would be a highly atom-economical approach.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to milder reaction conditions and higher selectivity.

Renewable Starting Materials: Investigating pathways that begin with bio-based feedstocks will be crucial for long-term sustainability.

Solvent Minimization and Replacement: The use of aqueous media, ionic liquids, or solvent-free conditions will be a key focus. researchgate.net

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Designing syntheses to minimize waste generation.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment.
Safer Solvents and Auxiliaries Minimizing the use of auxiliary substances or making them innocuous.
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure.
Use of Renewable Feedstocks Sourcing starting materials from renewable rather than depleting feedstocks.

Exploration of Unprecedented Reactivity Patterns and Novel Transformations

The unique electronic landscape of this compound, conferred by the electron-withdrawing cyano and carboxylate groups, presents a fertile ground for discovering novel reactivity patterns. Future research will delve into transformations that exploit the interplay between these functional groups and the indole nucleus.

The C2 and C3 positions of the indole ring are typically the most reactive sites for electrophilic substitution. However, the 3-cyano group significantly alters this reactivity, potentially directing reactions to other positions on the ring. The exploration of cycloaddition reactions involving the C2-C3 π-bond could lead to the synthesis of complex polycyclic structures. nih.gov

Furthermore, the cyano group itself is a versatile handle for a myriad of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in multicomponent reactions. The strategic manipulation of the cyano and ester functionalities in a sequential or one-pot manner could unlock novel synthetic pathways to diverse molecular architectures. For instance, the reactivity of related 3-cyanoacetyl indoles in multicomponent reactions to form complex heterocyclic systems suggests similar potential for this compound. nih.govresearchgate.net

Implementation into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and reproducibility. nih.govnih.gov Future research will focus on adapting and optimizing the synthesis of this compound for these modern manufacturing technologies.

Flow chemistry, with its superior heat and mass transfer, allows for reactions to be conducted under conditions that are often inaccessible in batch reactors, such as high temperatures and pressures. nih.gov This can lead to significantly reduced reaction times and improved yields. The synthesis of related indole-3-carboxylic esters has been successfully demonstrated in a flow regime, highlighting the feasibility of this approach. beilstein-journals.orguc.pt A key challenge will be the development of robust and reliable flow protocols that can handle any potential solid byproducts or intermediates. beilstein-journals.org

Automated synthesis platforms, which integrate robotic handling of reagents with in-line reaction monitoring and optimization, will accelerate the discovery of new derivatives of this compound. nih.gov These platforms can rapidly screen a wide range of reaction conditions and starting materials, enabling the efficient construction of compound libraries for biological screening or materials science applications.

TechnologyPotential Advantages for this compound
Flow Chemistry Enhanced safety, improved scalability, precise control over reaction parameters, and potential for telescoped multi-step syntheses. nih.govbeilstein-journals.org
Automated Synthesis High-throughput screening of reaction conditions, rapid library generation, and accelerated discovery of new derivatives. nih.gov

Design and Optimization of Next-Generation Catalytic Systems for Ultrafine Site-Selective Functionalization

The presence of multiple C-H bonds on the indole scaffold of this compound presents a significant challenge for site-selective functionalization. The development of next-generation catalytic systems that can precisely target a specific C-H bond for transformation is a major frontier in organic synthesis.

Future research will focus on the design of catalysts that can differentiate between the various C-H bonds on the benzene (B151609) and pyrrole (B145914) rings. This will likely involve the use of directing groups that can position a metal catalyst in close proximity to a specific C-H bond. While much of the research on indole C-H functionalization has focused on the C2 and C3 positions, there is a growing interest in methods that can access the less reactive C4-C7 positions. kaist.ac.kr

The development of catalytic systems for the C-H functionalization of the benzene ring of this compound would be particularly valuable, as it would provide access to a wide range of novel derivatives that are not easily accessible through traditional methods. This could involve the use of palladium, rhodium, or iridium catalysts in conjunction with carefully designed ligands. researchgate.net

Deepening Mechanistic Understanding through Complementary Advanced Spectroscopic and Computational Approaches

A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is essential for the rational design of improved synthetic methods and the prediction of novel reactivity. Future research will employ a combination of advanced spectroscopic techniques and computational modeling to elucidate these mechanisms in detail.

In situ spectroscopic methods, such as NMR and IR spectroscopy, can provide real-time information about the formation and consumption of intermediates during a chemical reaction. These experimental data can then be used to validate and refine computational models. Quantum chemical calculations, such as density functional theory (DFT), can be used to map out the potential energy surfaces of reactions, identify transition states, and predict the regioselectivity and stereoselectivity of transformations. ijrar.org

For example, computational studies on related indole derivatives can provide insights into the electronic structure and reactivity of this compound, helping to guide the design of new experiments. ijrar.org The photochemical behavior of related 2-cyano-1,2-dihydroquinoline-1-carboxylates suggests that the photochemistry of this compound could also be a fruitful area of investigation. clockss.org

Potential for Integration into Advanced Materials Science Research via Novel Scaffold Design

The unique photophysical and electronic properties of the indole nucleus make it an attractive building block for the development of advanced materials. The presence of the cyano and carboxylate groups on this compound provides handles for its incorporation into polymers and other extended structures.

Research into the use of indole-6-carboxylic acid in the formation of electrochromic copolymers has demonstrated the potential of this scaffold in materials science. mdpi.com Copolymers of indole-6-carboxylic acid and 2,2′-bithiophene have been shown to exhibit high optical contrast and coloring efficiency, making them promising materials for applications in smart windows and displays. mdpi.com

Future research will explore the polymerization of this compound and its derivatives to create novel conjugated polymers with tailored electronic and optical properties. The incorporation of the cyano group could further modulate these properties, potentially leading to materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Furthermore, the use of indole-based dicarboxylates in the synthesis of high-performance biopolyesters points to the potential of this compound as a monomer for sustainable plastics. rsc.orgacs.org

Material ClassPotential Application
Electrochromic Polymers Smart windows, displays, and optical switches. mdpi.com
Conjugated Polymers Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Biopolyesters Sustainable and high-performance plastics. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 3-cyano-1H-indole-6-carboxylate, and how can purity be optimized?

  • Methodology : A common approach involves multi-step synthesis starting from indole derivatives. For example:

Indole functionalization : Introduce the cyano group at the 3-position via nucleophilic substitution or palladium-catalyzed cyanation .

Esterification : React the carboxylic acid intermediate (e.g., 6-carboxyindole) with ethanol under acidic conditions (e.g., H₂SO₄ or HCl) to form the ethyl ester .

  • Purity optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >98% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key methods :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 3-cyano, 6-ester). The cyano group typically appears as a singlet at ~110 ppm in ¹³C NMR .
  • FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected for C₁₂H₁₀N₂O₂: 230.0691) .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction conditions for synthesizing this compound?

  • Approach :

  • Reaction path search : Use density functional theory (DFT) to model intermediates and transition states. For example, simulate cyanation steps to identify energy barriers and optimal catalysts (e.g., Pd(PPh₃)₄) .
  • Solvent effects : Conduct COSMO-RS simulations to predict solvent compatibility (e.g., DMF vs. THF) for yield improvement .
    • Case study : A 2024 study integrated quantum mechanics/molecular mechanics (QM/MM) to reduce side reactions in indole functionalization, achieving a 15% yield increase .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological framework :

Meta-analysis : Compare datasets across studies to identify variables (e.g., assay protocols, cell lines). For example, discrepancies in IC₅₀ values may arise from differences in MTT assay incubation times .

Structure-activity relationship (SAR) : Systematically modify substituents (e.g., 6-ester vs. 6-amide) and test against standardized assays (e.g., kinase inhibition) .

  • Example : A 2023 study found that steric hindrance at the 1-position significantly alters binding affinity to protein targets, explaining prior contradictory results .

Q. How does reactor design impact scalability in the synthesis of this compound?

  • Key considerations :

  • Continuous flow systems : Enhance heat/mass transfer for exothermic steps (e.g., cyanation), reducing byproducts .
  • Catalyst immobilization : Use packed-bed reactors with Pd-loaded mesoporous silica to improve catalyst reuse (>5 cycles without activity loss) .
    • Data : Batch vs. flow synthesis comparison:
ParameterBatch ReactorFlow Reactor
Yield (%)6285
Reaction Time (h)122
Purity (%)9598
Source: Adapted from CRDC 2020 guidelines on reactor design

Methodological Considerations

Q. What experimental controls are critical when studying the stability of this compound under varying pH conditions?

  • Protocol :

  • Control groups : Include buffers (pH 2–12) with and without light exposure.
  • Analytical validation : Use LC-MS to detect degradation products (e.g., hydrolysis to 3-cyanoindole-6-carboxylic acid) .
    • Findings : The compound is stable at pH 4–7 but hydrolyzes rapidly at pH >10 (t₁/₂ = 2 hours at pH 12) .

Q. How can factorial design optimize the synthesis of this compound?

  • Design : A 2³ factorial experiment varying temperature (60°C vs. 80°C), catalyst loading (1% vs. 3% Pd), and solvent (DMF vs. acetonitrile).
  • Outcome : ANOVA revealed temperature as the most significant factor (p < 0.01), with 80°C increasing yield by 22% .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s LogP conflict with experimental measurements?

  • Root cause : Differences in solvation models (e.g., implicit vs. explicit solvent in DFT).
  • Resolution : Use molecular dynamics (MD) simulations with explicit water molecules to improve LogP accuracy (R² = 0.92 vs. experimental) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.